

Application Notes and Protocols for PSB-1114 Tetrasodium in FLIPR Assays

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Compound of Interest

Compound Name: PSB-1114 tetrasodium

Cat. No.: B15568943

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Introduction

PSB-1114 tetrasodium is a potent and highly selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Its stability and selectivity make it an invaluable tool for studying P2Y2 receptor signaling and for screening potential therapeutic compounds. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput screening method ideal for monitoring GPCR activation by measuring changes in intracellular calcium concentration.^[1] This document provides detailed application notes and protocols for utilizing **PSB-1114 tetrasodium** in FLIPR calcium flux assays.

Mechanism of Action

The P2Y2 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, such as with PSB-1114, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium levels. This increase in intracellular calcium is the signal detected in FLIPR assays.

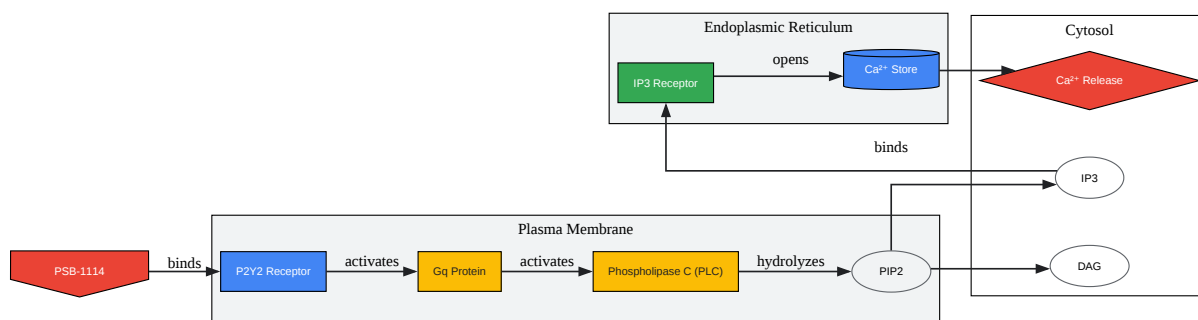
Data Presentation

The following table summarizes the quantitative data for **PSB-1114 tetrasodium** and other relevant compounds for the P2Y2 receptor. This data is essential for designing experiments and interpreting results.

Compound Name	Action	Receptor Target	EC50 / IC50	Assay Type	Reference
PSB-1114 tetrasodium	Agonist	P2Y2	134 nM	Calcium Mobilization	
ATP	Agonist	P2Y2	104 - 1.5 μ M	Calcium Mobilization	[2] [3]
UTP	Agonist	P2Y2	1.021 μ M	Calcium Mobilization	[3]
2-Chloro-ATP	Agonist	P2Y2	2.30 μ M	Calcium Mobilization	[4]
AR-C118925XX	Antagonist	P2Y2	~1 μ M	Calcium Mobilization	[5]
Suramin	Antagonist	P2Y2 (non-selective)	~50 μ M	Calcium Mobilization	[5]

Signaling Pathway Diagram

The following diagram illustrates the P2Y2 receptor signaling pathway leading to calcium mobilization.



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P2Y2 Receptor Signaling Pathway

Experimental Protocols

This section provides a detailed protocol for a FLIPR-based calcium flux assay using **PSB-1114 tetrasodium**. This protocol is adaptable for various cell lines endogenously or recombinantly expressing the P2Y2 receptor.

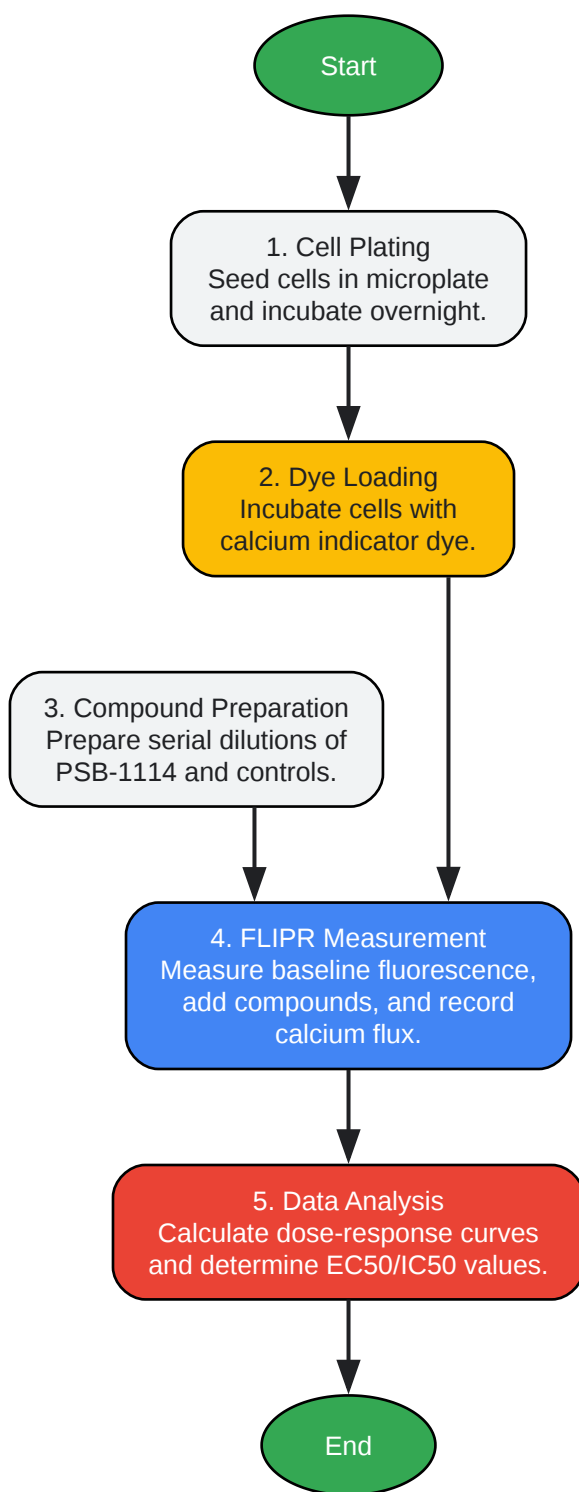
Materials and Reagents

- Cell Line: A suitable cell line expressing the P2Y2 receptor (e.g., HEK293, CHO, or astrocytoma cell lines).
- **PSB-1114 tetrasodium**: Prepare a stock solution in a suitable buffer (e.g., water or DMSO).
- FLIPR Calcium Assay Kit: (e.g., FLIPR Calcium 5 or 6 Assay Kit from Molecular Devices).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

- Control Compounds: ATP or UTP as a positive control agonist, and a P2Y2 antagonist like AR-C118925XX for inhibition studies.
- Black, clear-bottom 96- or 384-well microplates.
- FLIPR instrument.

Experimental Workflow Diagram

The following diagram outlines the key steps in the FLIPR assay workflow.



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FLIPR Assay Experimental Workflow

Detailed Protocol

1. Cell Plating:

- The day before the assay, seed your chosen cell line into a 96- or 384-well black, clear-bottom plate.
- The seeding density should be optimized to achieve a confluent monolayer on the day of the experiment (typically 40,000 - 80,000 cells/well for a 96-well plate).[\[4\]](#)
- Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Dye Loading:

- On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[\[6\]](#)
- Carefully remove the cell culture medium from the wells.
- Add the prepared dye loading buffer to each well (e.g., 100 µL for a 96-well plate).
- Incubate the plate for 1 hour at 37°C, protected from light. Some cell lines may have optimal dye loading at room temperature.[\[1\]](#)

3. Compound Preparation:

- Prepare a stock solution of **PSB-1114 tetrasodium**.
- Perform serial dilutions of PSB-1114 in the assay buffer to create a range of concentrations for generating a dose-response curve. A suggested starting range, based on its reported EC₅₀, would be from 1 nM to 10 µM.
- Prepare solutions of positive control (e.g., ATP) and negative control/vehicle. For antagonist assays, prepare dilutions of the antagonist.

4. FLIPR Measurement:

- Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for your chosen calcium indicator dye.

- Place the cell plate and the compound plate into the FLIPR instrument.
- Program the instrument to perform the following:
 - Measure a baseline fluorescence reading for a set period (e.g., 10-20 seconds).
 - Add the PSB-1114 dilutions (or control compounds) to the respective wells.
 - Immediately and continuously record the fluorescence signal for a defined period (e.g., 2-3 minutes) to capture the calcium flux kinetics.^[7]
- For antagonist screening, a two-addition protocol can be used. First, add the antagonist and incubate for a predetermined time. Then, add an EC80 concentration of PSB-1114 and measure the fluorescence response.^[8]

5. Data Analysis:

- The FLIPR software will generate kinetic data for each well.
- The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.
- Plot the response against the logarithm of the PSB-1114 concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of PSB-1114 that elicits 50% of the maximal response.
- For antagonist studies, calculate the IC50 value from the inhibition curve.

Conclusion

PSB-1114 tetrasodium is a powerful tool for investigating P2Y2 receptor function. The FLIPR assay provides a robust and high-throughput method for characterizing the activity of PSB-1114 and for screening compound libraries for novel modulators of the P2Y2 receptor. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize PSB-1114 in their drug discovery and signaling pathway research.

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